molecular formula C23H27ClN4O4 B15345611 2,5-Dioxo-4,4-diphenyl-N-(2-morpholinoethyl)imidazolidine-1-acetamide hydrochloride CAS No. 118505-78-5

2,5-Dioxo-4,4-diphenyl-N-(2-morpholinoethyl)imidazolidine-1-acetamide hydrochloride

Cat. No.: B15345611
CAS No.: 118505-78-5
M. Wt: 458.9 g/mol
InChI Key: APAXUZXSLNOPBT-UHFFFAOYSA-N
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Description

2,5-Dioxo-4,4-diphenyl-N-(2-morpholinoethyl)imidazolidine-1-acetamide hydrochloride is a complex organic compound that belongs to the class of imidazolidine derivatives. This compound is characterized by the presence of an imidazolidine ring, which is a five-membered ring containing two nitrogen atoms. The compound also features a morpholinoethyl group and two phenyl groups, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxo-4,4-diphenyl-N-(2-morpholinoethyl)imidazolidine-1-acetamide hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 4,4-diphenyl-2,5-dioxoimidazolidine with 2-chloroethylmorpholine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxo-4,4-diphenyl-N-(2-morpholinoethyl)imidazolidine-1-acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholinoethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced imidazolidine derivatives.

    Substitution: Formation of substituted imidazolidine derivatives with different functional groups.

Scientific Research Applications

2,5-Dioxo-4,4-diphenyl-N-(2-morpholinoethyl)imidazolidine-1-acetamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dioxo-4,4-diphenyl-N-(2-morpholinoethyl)imidazolidine-1-acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4,4-Diphenyl-2,5-dioxoimidazolidine: Shares the imidazolidine core but lacks the morpholinoethyl group.

    N-(2-Morpholinoethyl)imidazolidine-1-acetamide: Similar structure but without the diphenyl groups.

Uniqueness

2,5-Dioxo-4,4-diphenyl-N-(2-morpholinoethyl)imidazolidine-1-acetamide hydrochloride is unique due to the combination of its imidazolidine ring, morpholinoethyl group, and diphenyl groups. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

CAS No.

118505-78-5

Molecular Formula

C23H27ClN4O4

Molecular Weight

458.9 g/mol

IUPAC Name

2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)-N-(2-morpholin-4-ium-4-ylethyl)acetamide;chloride

InChI

InChI=1S/C23H26N4O4.ClH/c28-20(24-11-12-26-13-15-31-16-14-26)17-27-21(29)23(25-22(27)30,18-7-3-1-4-8-18)19-9-5-2-6-10-19;/h1-10H,11-17H2,(H,24,28)(H,25,30);1H

InChI Key

APAXUZXSLNOPBT-UHFFFAOYSA-N

Canonical SMILES

C1COCC[NH+]1CCNC(=O)CN2C(=O)C(NC2=O)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]

Origin of Product

United States

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